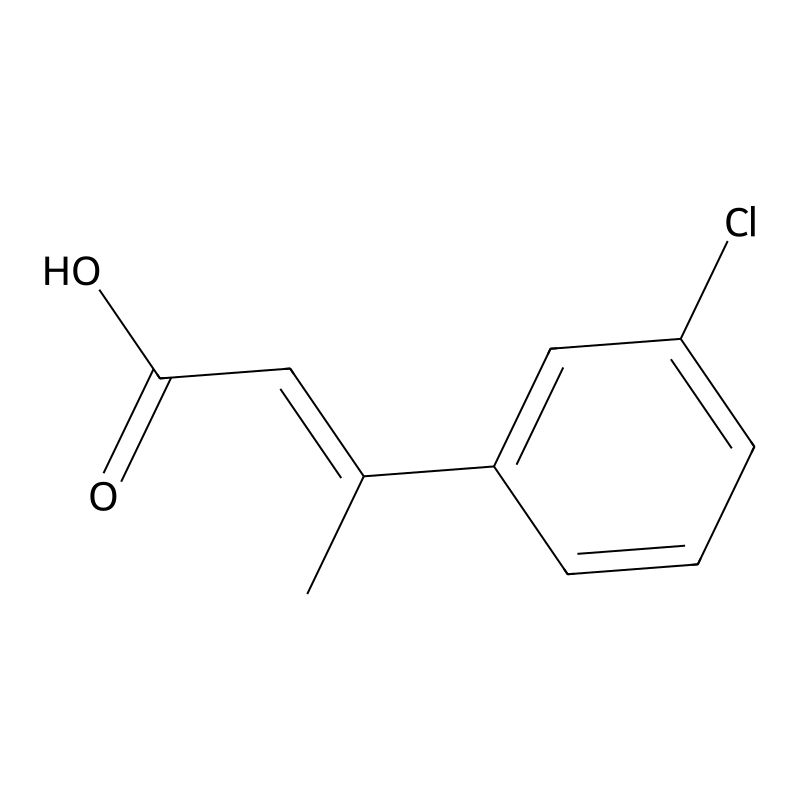

3-(3-Chlorophenyl)but-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-(3-Chlorophenyl)but-2-enoic acid is an organic compound with the molecular formula CHClO and a molecular weight of approximately 196.63 g/mol. This compound features a chlorophenyl group attached to a butenoic acid moiety, specifically at the meta position of the phenyl ring. The structure contributes to its unique chemical properties and biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, yielding saturated derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

- Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives. Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed- Oxidation: Carboxylic acids or ketones.

- Reduction: Alcohols or alkanes.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 3-(3-Chlorophenyl)but-2-enoic acid exhibits significant biological activity, particularly in studies related to enzyme inhibition and receptor interactions. The chlorophenyl group is believed to interact with hydrophobic pockets in proteins, while the butenoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Additionally, compounds similar to 3-(3-Chlorophenyl)but-2-enoic acid have been studied for their potential therapeutic applications, including anti-inflammatory and analgesic properties.

The synthesis of 3-(3-Chlorophenyl)but-2-enoic acid can be achieved through several methods:

- Aldol Condensation: Involves the reaction between 3-chlorobenzaldehyde and acetone, followed by acid-catalyzed dehydration.

- Grignard Reaction: Involves the formation of a Grignard reagent from 3-chlorobenzyl chloride and magnesium, which is then reacted with ethyl acetoacetate.

- Horner-Wadsworth-Emmons Reaction: This method utilizes phosphonate reagents to create alkenes from aldehydes and ketones, providing a pathway to synthesize this compound efficiently .

Industrial production often employs these synthetic routes on a larger scale, optimizing conditions for yield and purity.

3-(3-Chlorophenyl)but-2-enoic acid has diverse applications across various fields:

- Chemical Industry: Used as an intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.

- Biological Research: Employed in studies assessing the effects of chlorinated aromatic compounds on biological systems.

- Material Science: Utilized in producing polymers, resins, coatings, dyes, and pigments.

Studies have shown that 3-(3-Chlorophenyl)but-2-enoic acid interacts with specific molecular targets in biological systems. Its unique structure allows it to engage with proteins through hydrophobic interactions and hydrogen bonding. Such interactions are crucial for understanding its mechanism of action in biological contexts and its potential as a lead compound in drug development .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(3-Chlorophenyl)but-2-enoic acid:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid | Benzofuran ring instead of chlorophenyl | Different ring structure affects reactivity |

| 3-(4-Chlorophenyl)but-2-enoic acid | Chlorine atom at para position | Positional isomerism may alter biological activity |

| 3-(2-Chlorophenyl)but-2-enoic acid | Chlorine atom at ortho position | Variations in reactivity due to chlorine positioning |

| 3-Phenylbut-2-enoic acid | No chlorine atom | Less reactive due to absence of halogen |

Uniqueness

The uniqueness of 3-(3-Chlorophenyl)but-2-enoic acid lies primarily in the position of the chlorine atom on the phenyl ring (meta position), which influences its reactivity and interaction with biological targets compared to its ortho and para counterparts. This positional isomerism results in distinct chemical behaviors and potential variations in biological activity .